ZINC undecylenate

Catalog No.
S575056
CAS No.
557-08-4
M.F
C11H20O2Zn
M. Wt
249.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ZINC undecylenate

CAS Number

557-08-4

Product Name

ZINC undecylenate

IUPAC Name

undec-10-enoic acid;zinc

Molecular Formula

C11H20O2Zn

Molecular Weight

249.7 g/mol

InChI

InChI=1S/C11H20O2.Zn/c1-2-3-4-5-6-7-8-9-10-11(12)13;/h2H,1,3-10H2,(H,12,13);

InChI Key

GAAKLDANOSASAM-UHFFFAOYSA-N

SMILES

C=CCCCCCCCCC(=O)[O-].C=CCCCCCCCCC(=O)[O-].[Zn+2]

Synonyms

Aftate, Breezee, Chinofungin, Chlorisept, Curatin, Genaspor, Micoisdin, NP 27, NP-27, NP27, Ony Clear, Ony-Clear, Purder N, Tolnaftat, Sporiline, Tinactin, Tinaderm, Tinatox, Tineafax, Ting, Tolnaftat Purder N, Tolnaftate, Tonoftal, ZeaSorb

Canonical SMILES

C=CCCCCCCCCC(=O)O.[Zn]

Antimicrobial Properties:

Zinc undecylenate has been investigated for its potential antimicrobial properties against various bacteria, fungi, and viruses. Studies have shown that it exhibits activity against a broad spectrum of microorganisms, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Herpes simplex virus type 1 (HSV-1) [, , ]. The exact mechanism of action is not fully understood, but it is believed to involve disruption of the cell membrane and inhibition of essential enzymes [].

Wound Healing:

Zinc undecylenate has been used in topical formulations for the treatment of wounds and skin infections. Studies suggest that it may promote wound healing by stimulating cell proliferation and collagen synthesis [, ]. Additionally, its antimicrobial properties may help prevent wound infections.

Dermatological Applications:

Zinc undecylenate is a common ingredient in over-the-counter antifungal and antibacterial creams and lotions used to treat various skin conditions, such as athlete's foot, jock itch, and ringworm []. It is also found in some anti-dandruff shampoos due to its antifungal properties.

Other Potential Applications:

Emerging research suggests that zinc undecylenate may have potential applications in other areas, including:

  • Cancer therapy: Studies have shown that zinc undecylenate may exhibit anti-tumor activity against certain types of cancer cells [, ].
  • Diabetes management: Zinc undecylenate may improve insulin sensitivity and glycemic control in individuals with type 2 diabetes [].

Zinc undecylenate is a chemical compound with the molecular formula C22H38O4ZnC_{22}H_{38}O_{4}Zn and a molecular weight of approximately 431.92 g/mol. It is classified as a zinc salt of undecylenic acid, an unsaturated fatty acid derived from castor oil. This compound appears as a white to off-white amorphous powder, which is nearly insoluble in water and alcohol, making it suitable for various topical applications . Zinc undecylenate is known for its antifungal properties and is commonly used in dermatological preparations to treat skin infections such as athlete's foot and other forms of dermatophytosis .

  • Disruption of fungal cell membranes: The long, hydrophobic chain of zinc undecylenate might interact with and disrupt the fungal cell membrane, leading to leakage of cellular contents and ultimately cell death [].
  • Inhibition of fungal growth: Zinc undecylenate might interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane, thereby hindering fungal growth.

The synthesis of zinc undecylenate typically involves the reaction between zinc acetate and undecylenic acid in an alcoholic medium. The general reaction can be summarized as follows:

  • Formation of Zinc Acetate: Zinc oxide reacts with glacial acetic acid in the presence of water to form zinc acetate.
  • Esterification Reaction: Undecylenic acid is added dropwise to the zinc acetate solution, followed by heating. This leads to the formation of zinc undecylenate through esterification.
Zinc Acetate+Undecylenic AcidZinc Undecylenate+Acetic Acid\text{Zinc Acetate}+\text{Undecylenic Acid}\rightarrow \text{Zinc Undecylenate}+\text{Acetic Acid}

This process is typically conducted at temperatures ranging from 40°C to 80°C, depending on the specific method used .

Zinc undecylenate exhibits significant antifungal activity, primarily acting as a fungistatic agent. It inhibits the growth of various fungi, including dermatophytes responsible for skin infections. The compound may also demonstrate fungicidal properties with prolonged exposure at higher concentrations . Additionally, it has been noted for its potential anti-inflammatory effects, which can alleviate symptoms associated with skin irritations and infections .

The synthesis of zinc undecylenate can be achieved through several methods, primarily involving the following steps:

  • Preparation of Zinc Acetate: Zinc oxide is reacted with glacial acetic acid and water to produce zinc acetate.
  • Ethanolic Solution Preparation: Undecylenic acid is dissolved in ethanol to create an ethanolic solution.
  • Reaction: The ethanolic solution of undecylenic acid is added dropwise to the zinc acetate solution while maintaining the temperature between 40°C and 80°C for 1-2 hours.
  • Filtration and Purification: The resulting product is filtered, washed with purified water and alcohol to remove impurities, and then dried .

Zinc undecylenate finds extensive use in various fields, particularly in medicine and dermatology:

  • Antifungal Treatments: It is primarily used in topical formulations for treating fungal infections such as athlete's foot and ringworm.
  • Pharmaceuticals: Due to its antifungal properties, it is included in over-the-counter antifungal creams and powders.
  • Cosmetics: It may also be found in some cosmetic formulations targeting skin health due to its anti-inflammatory properties .

Zinc undecylenate shares structural similarities with several other compounds that possess antifungal or therapeutic properties. Below are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameMolecular FormulaAntifungal ActivityUnique Features
Zinc undecanoateC22H42O4ZnC_{22}H_{42}O_{4}ZnModerateDerived from undecanoic acid; less commonly used
Undecylenic acidC11H20O2C_{11}H_{20}O_2StrongActive ingredient; often used alone or in mixtures
Zinc pyrithioneC11H12N2O3SC_{11}H_{12}N_2O_3SStrongBroad-spectrum antifungal; also antibacterial
ClotrimazoleC22H17ClN2C_{22}H_{17}ClN_2StrongSynthetic antifungal; used widely for skin infections
MiconazoleC18H14Cl4N2OC_{18}H_{14}Cl_4N_2OStrongBroad-spectrum antifungal; often used in creams

Zinc undecylenate's unique position lies in its derived nature from undecylenic acid, its specific formulation as a zinc salt, and its application profile that combines both antifungal and potential anti-inflammatory effects .

Physical Description

Dry Powder

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

248.075472 g/mol

Monoisotopic Mass

248.075472 g/mol

Heavy Atom Count

14

UNII

388VZ25DUR

GHS Hazard Statements

Aggregated GHS information provided by 37 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 37 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 34 of 37 companies with hazard statement code(s):;
H315 (97.06%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.06%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (97.06%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

557-08-4

Wikipedia

Zinc undecylenate

Use Classification

Cosmetics -> Opacifying; Antimicrobial

General Manufacturing Information

Not Known or Reasonably Ascertainable
10-Undecenoic acid, zinc salt (2:1): ACTIVE

Dates

Modify: 2023-08-15

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